5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

説明

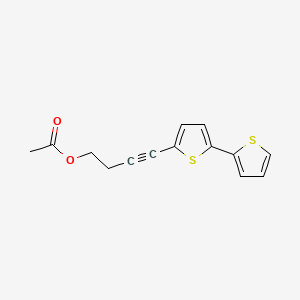

4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate, also known as 4-(5-(2-thienyl)-2-thienyl)-3-butyn-1-ol acetate or 5-(4-acetoxybut-1-ynyl)-2, 2'-bithiophene, belongs to the class of organic compounds known as bi- and oligothiophenes. These are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms. 4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate can be found in herbs and spices. This makes 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate a potential biomarker for the consumption of this food product.

5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene is a member of 2,2'-bithiophenes.

科学的研究の応用

Chemical Properties and Structure

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene consists of a bithiophene structure with an acetoxybutynyl substituent. The thiophene rings contribute to its aromaticity and electronic properties, making it suitable for various applications in materials science and biology. Its solubility characteristics indicate that it is relatively insoluble in water, which can influence its bioavailability and interaction with biological systems .

Biological Activities

1. Antimicrobial Properties:

Research indicates that thiophenes, including derivatives like this compound, exhibit significant antimicrobial activities. Studies have shown that extracts from plants containing thiophenic compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, specific thiophenes isolated from the genus Echinops have demonstrated antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .

2. Antioxidant Activity:

The compound has been evaluated for its antioxidant properties. Thiophenes are known to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown promising results for antioxidant activity, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .

3. Anti-inflammatory Effects:

Thiophenes have also been studied for their anti-inflammatory properties. Compounds derived from thiophene structures can modulate inflammatory pathways, making them candidates for therapeutic agents in conditions characterized by chronic inflammation .

Potential as a Biomarker

Recent studies have identified this compound as a potential biomarker for dietary intake of certain herbs and spices. Its presence in food matrices suggests that it could be used to trace consumption patterns or assess dietary habits . This application is particularly relevant in nutritional epidemiology and public health research.

Case Studies

特性

CAS番号 |

1219-28-9 |

|---|---|

分子式 |

C14H12O2S2 |

分子量 |

276.4 g/mol |

IUPAC名 |

4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate |

InChI |

InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3 |

InChIキー |

KHPAKGUGOFYJNA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

正規SMILES |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

Key on ui other cas no. |

1219-28-9 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。